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Compound of Interest

4-Chloro[1,3]thiazolo[5,4-
Compound Name:
Clpyridine

Cat. No.: B1449899

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chlorothiazolol[5,4-
c]pyridine

Introduction

The thiazolo[5,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and
materials science. As a bioisostere of purine, this fused ring system is a cornerstone for the
design of novel kinase inhibitors, receptor antagonists, and other biologically active agents.
This guide focuses on a key derivative, 4-Chlorothiazolo[5,4-c]pyridine, a versatile and highly
valuable intermediate for drug discovery and development. The presence of a chlorine atom at
the 4-position of the pyridine ring—a position activated by the ring nitrogen—renders this
molecule an exceptionally useful building block for generating diverse chemical libraries via
transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

This document provides a comprehensive overview of the chemical properties, synthesis,
reactivity, and analytical characterization of 4-Chlorothiazolo[5,4-c]pyridine, tailored for
researchers, medicinal chemists, and process development scientists.

Core Chemical Properties and Identifiers

Precise identification and understanding of the basic physicochemical properties are
fundamental for the effective use of any chemical intermediate.
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Structural Information and ldentifiers

Identifier Value

Molecular Formula CeH3CIN2S

Molecular Weight 170.62 g/mol

Canonical SMILES C1=CN=C(C2=C1N=CS2)CI

InChl Key KYXFVXOEMXFSKJ-UHFFFAOYSA-N
CAS Number 1037213-91-3

Physicochemical Properties

Experimental data for 4-Chlorothiazolo[5,4-c]pyridine is not extensively published. The
properties below are based on computational predictions and data from analogous structures.

Property Predicted Value / Description

Appearance Likely an off-white to yellow solid.

Not available. Expected to be a solid at room

Melting Point
temperature.
Expected to be soluble in chlorinated solvents
o (DCM, chloroform), ethers (THF, dioxane), and
Solubility _ _
polar aprotic solvents (DMF, DMSO). Sparingly
soluble in alcohols and hydrocarbons.
XLogP 1.8 (Predicted)

Synthesis and Manufacturing

While multiple synthetic routes to the thiazolopyridine core exist, a common and logical
approach to 4-Chlorothiazolo[5,4-c]pyridine involves the initial construction of the
corresponding thiazolo[5,4-c]pyridin-4-one, followed by a chlorination reaction. This strategy is
well-established for the synthesis of similar chloro-substituted nitrogen heterocycles.[1]

Proposed Synthetic Pathway
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The synthesis can be envisioned as a two-step process starting from commercially available
precursors.
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Caption: Proposed two-step synthesis of 4-Chlorothiazolo[5,4-c]pyridine.

Experimental Protocol: Synthesis via Chlorination

This protocol describes the chlorination of the thiazolo[5,4-c]pyridin-4-one intermediate.
Step 1: Synthesis of Thiazolo[5,4-c]pyridin-4-one (Intermediate C)

e This intermediate can be prepared via the condensation of a suitable 3-aminopyridine-4-thiol
derivative with a one-carbon synthon, a method adapted from related heterocyclic
syntheses.

Step 2: Chlorination to 4-Chlorothiazolo[5,4-c]pyridine (Product E)

» Rationale: Phosphorus oxychloride (POCIs) is a standard and highly effective reagent for
converting hydroxylated nitrogen heterocycles (and their tautomeric pyridones/amides) into
their corresponding chloro derivatives.[1] The mechanism involves the formation of a
phosphate ester intermediate, which is then displaced by a chloride ion.

e Protocol:

o Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a
nitrogen inlet, and a magnetic stirrer, add Thiazolo[5,4-c]pyridin-4-one (1.0 eq).
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o Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride
(POCIs, 5-10 eq) to the flask. A catalytic amount of a tertiary amine base like N,N-
diisopropylethylamine (DIPEA) or triethylamine (TEA) can be added to facilitate the
reaction, although it often proceeds without.

o Reaction Conditions: Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for
3-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is
consumed.

o Work-up:

» Carefully cool the reaction mixture to room temperature, then slowly quench it by
pouring it onto crushed ice with vigorous stirring in a fume hood. Caution: This is a
highly exothermic and gas-evolving process.

» Neutralize the acidic agueous solution by the slow addition of a saturated sodium
bicarbonate (NaHCOs) solution or solid sodium carbonate (NazCOs) until the pH is ~7-8.

» Extract the aqueous layer three times with a suitable organic solvent, such as
dichloromethane (DCM) or ethyl acetate (EtOAC).

o Purification:

= Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate
(Naz2S0a4) or magnesium sulfate (MgSOa).

» Filter the drying agent and concentrate the solvent under reduced pressure.

» Purify the resulting crude solid by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to yield pure 4-Chlorothiazolo[5,4-c]pyridine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Chlorothiazolo[5,4-c]pyridine lies in the reactivity of its C4-chloro
substituent. The electron-withdrawing effect of the pyridine nitrogen atom makes the C4
position electron-deficient and thus highly susceptible to two critical classes of reactions for
drug discovery.
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Caption: Key reactivity pathways of 4-Chlorothiazolo[5,4-c]pyridine.

Nucleophilic Aromatic Substitution (SnAr)

Mechanistic Principle: The pyridine nitrogen atom acts as an electron sink, stabilizing the
negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. This
stabilization is most effective for attack at the C2 and C4 positions.[2][3] Consequently, the
chlorine at C4 is an excellent leaving group in SrAr reactions.

Scope: This reaction allows for the straightforward introduction of a wide variety of nitrogen,
oxygen, and sulfur nucleophiles, which is critical for structure-activity relationship (SAR)
studies.

o Amination: Reaction with primary or secondary amines (R*R2NH) yields 4-amino
derivatives.

o Alkoxylation/Aryloxylation: Reaction with alcohols (ROH) or phenols (ArOH) in the
presence of a base (e.g., NaH, K2CO3) yields 4-ether derivatives.

o Thiolation: Reaction with thiols (RSH) yields 4-thioether derivatives.

Representative Protocol (Amination):
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o Dissolve 4-Chlorothiazolo[5,4-c]pyridine (1.0 eq) in a polar aprotic solvent like DMSO,
NMP, or dioxane.

o Add the desired amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base such as
DIPEA or K2COs (2.0 - 3.0 eq).

o Heat the mixture at 80-150 °C. The reaction can often be accelerated using microwave
irradiation.

o Monitor by LC-MS. Upon completion, cool the reaction, dilute with water, and extract with
an organic solvent (e.g., EtOAc).

o Purify the product via column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds
using palladium catalysis.

e Suzuki-Miyaura Coupling:

o Principle: The Suzuki reaction is a robust method for forming C-C bonds between the C4
position and various sp?-hybridized carbons from boronic acids or esters.[4][5] This is
arguably the most important reaction for this building block, enabling the synthesis of
biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.[6][7]

o Typical Conditions: A palladium source (e.g., Pd(OAc)2, Pdz(dba)s, or a pre-catalyst like
PdClz(dppf)), a phosphine ligand (e.g., SPhos, XPhos, PPhs), and a base (e.g., K2COs,
Cs2C0s3, K3POa4) in a solvent system like dioxane/water or DME/water.[8]

o Representative Protocol (Suzuki Coupling):

» To a reaction vessel, add 4-Chlorothiazolo[5,4-c]pyridine (1.0 eq), the aryl/heteroaryl
boronic acid (1.2 - 1.5 eq), a base such as K=COs (3.0 eq), and the palladium catalyst
system (e.g., PdClz(dppf), 5 mol%).

» Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
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Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

Heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring by LC-MS.

After cooling, dilute with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over Na2SOa, and concentrate.

Purify by flash chromatography to obtain the desired 4-aryl-thiazolo[5,4-c]pyridine.

Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the
synthesized material.

Expected Spectroscopic Sighature

While specific experimental spectra are not widely available, the following characteristics can
be predicted based on the structure and data from analogous compounds.

e 1H NMR:

o The spectrum will feature three distinct signals in the aromatic region (typically & 7.0-9.0
ppm).

o The proton on the thiazole ring (C2-H) is expected to be a singlet and appear at a
characteristic downfield shift (likely > & 8.5 ppm).

o The two protons on the pyridine ring (C6-H and C7-H) will form an AX doublet system. The
C6-H, being adjacent to the pyridine nitrogen, is expected to be the most downfield of the
two (e.g., 0 8.0-8.5 ppm), while the C7-H will be more upfield (e.g., d 7.0-7.5 ppm).

e 1BC NMR:
o The spectrum will show six distinct signals for the six unique carbon atoms.

o Carbons adjacent to nitrogen atoms (C2, C4, C6, and C7a) will be significantly deshielded,
appearing downfield. The C4 carbon bearing the chlorine atom is expected to be highly
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deshielded (e.g., >150 ppm).[9]
o The Cba carbon, at the ring junction, will also be in the aromatic region.

e Mass Spectrometry (HRMS-ESI):

o The compound will show a characteristic isotopic pattern for a molecule containing one
chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

o The exact mass of the protonated molecular ion [M+H]* would be calculated as 170.9781
(for 3>Cl) and 172.9752 (for 37Cl).

Safety and Handling

Appropriate safety precautions must be observed when handling 4-Chlorothiazolo[5,4-
c]pyridine and its reagents.

e General Handling:
o Use only in a well-ventilated area, preferably within a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves (e.g., nitrile).

o Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse
immediately with plenty of water.

o Reactivity Hazards:

o Chlorination reactions with POCIs should be performed with extreme caution in a fume
hood, as the reagent is corrosive and reacts violently with water.

o Palladium-catalyzed reactions should be performed under an inert atmosphere to prevent
catalyst deactivation.

» Storage:

o Store in a tightly sealed container in a cool, dry place away from incompatible materials
such as strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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